Si–I Bond Dissociation Energy: 234 kJ/mol vs. 398 kJ/mol for Si–Cl Enabling Milder Reductive Activation
The silicon–iodine bond in iodosilanes exhibits a bond dissociation energy of 234 kJ/mol, which is only 59% of the Si–Cl bond energy (398 kJ/mol) [1]. This pronounced difference means that di-tert-butyl(diiodo)silane undergoes reductive dehalogenation with alkali metals (e.g., lithium naphthalenide or Li/Na alloy) under significantly milder conditions than its dichloro analog (CAS 18395-90-9). In preparative-scale silylene generation, this translates to practical advantages in reaction temperature control and functional group compatibility [2].
| Evidence Dimension | Bond dissociation energy (Si–X) |
|---|---|
| Target Compound Data | Si–I: 234 kJ/mol |
| Comparator Or Baseline | Si–Cl (di-tert-butyl(dichloro)silane, CAS 18395-90-9): 398 kJ/mol |
| Quantified Difference | 164 kJ/mol lower (41% reduction) |
| Conditions | Gas-phase bond dissociation energies; experimental context from Baudler et al., Z. Naturforsch. 1988 |
Why This Matters
The substantially weaker Si–I bond enables reductive silylene generation at lower temperatures and with broader functional group tolerance than the dichloro analog, directly impacting reaction design and substrate scope in complex molecule synthesis.
- [1] Baudler, M.; Arndt, U.; Grenz, D. Synthese und Eigenschaften von tert-Butyltriiodsilan. Z. Naturforsch. 1988, 43b, 1020–1022. View Source
- [2] Boudjouk, P.; Samaraweera, U.; Sooriyakumaran, R.; Chrusciel, J.; Anderson, K. R. Convenient Routes to Di-tert-butylsilanediyl: Chemical, Thermal and Photochemical Generation. Angew. Chem. Int. Ed. Engl. 1988, 27 (10), 1355–1356. View Source
